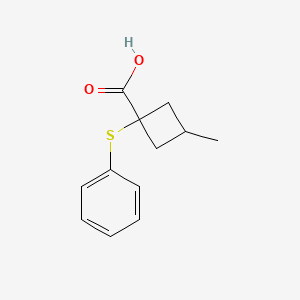
3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H14O2S It is a cyclobutane derivative, characterized by a four-membered ring structure with a methyl group, a phenylthio group, and a carboxylic acid group attached to the cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition reaction, where a suitable diene and a dienophile are reacted under specific conditions to form the cyclobutane ring. The phenylthio group can be introduced through nucleophilic substitution reactions, while the carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The phenylthio group can be reduced to form a thiol group.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the phenylthio and methyl groups, making it less complex.
3-Methylcyclobutane-1-carboxylic acid: Lacks the phenylthio group.
1-(Phenylthio)cyclobutane-1-carboxylic acid: Lacks the methyl group.
Uniqueness
3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid is unique due to the presence of both the phenylthio and methyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H14O2S |
|---|---|
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
3-methyl-1-phenylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2S/c1-9-7-12(8-9,11(13)14)15-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |
InChI-Schlüssel |
NMELBKWXHJOSFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C1)(C(=O)O)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


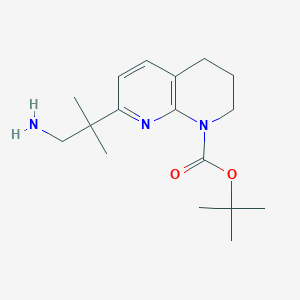
![5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid](/img/structure/B13089530.png)
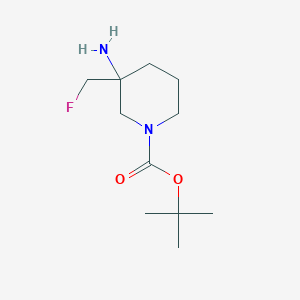

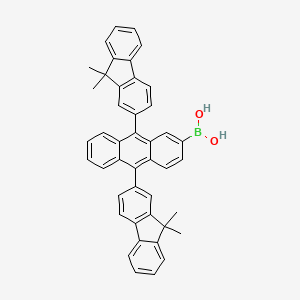
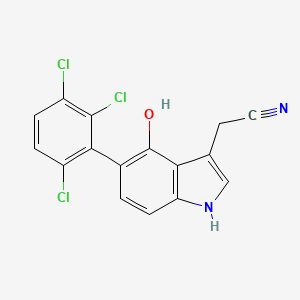
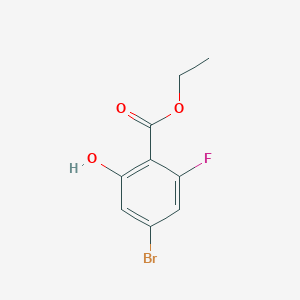

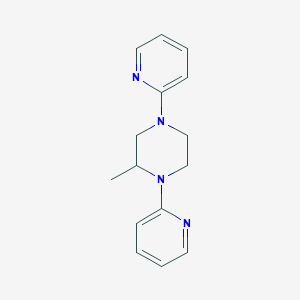
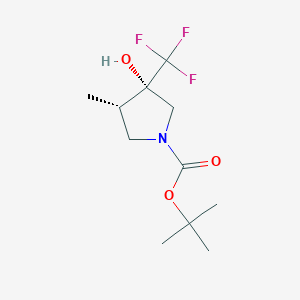
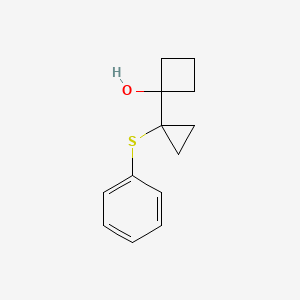
![2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13089592.png)

![Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13089605.png)
